溴化二价钒

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

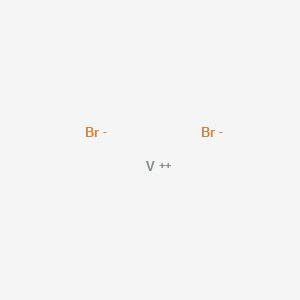

Vanadium(II) bromide is an inorganic compound with the formula VBr2. It adopts the cadmium iodide structure, featuring octahedral V(II) centers . A hexahydrate is also known. The hexahydrate undergoes partial dehydration to give the tetrahydrate. Both the hexa- and tetrahydrates are bluish in color .

Molecular Structure Analysis

Vanadium(II) bromide has a molecular formula of VBr2 and an average mass of 210.749 Da . It adopts the cadmium iodide structure, featuring octahedral V(II) centers .Chemical Reactions Analysis

Vanadium(II) bromide is involved in the following reactions: 2VBr3 + H2 “400^oC”–> 2VBr2 + 2HBr and V + 2Br -> VBr2 . More research is needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis

Vanadium(II) bromide is a light-brown solid with a density of 4.58 g/cm3. It has a melting point of 827 °C and a boiling point of 1,227 °C . It reacts with water .科学研究应用

能量存储:溴化二价钒用于新型溴化钒氧化还原液流电池。这些电池在半电池中使用钒(II)/钒(III)对,在另一半电池中使用 Br−/Br3− 对,并使用溴化钒、氢溴酸和盐酸的混合物作为电解质。这项技术正在开发用于大规模公用事业应用,以应对全球向可再生能源技术转变的趋势 (Vafiadis 和 Skyllas-Kazacos,2006)。

催化:溴化二价钒在过氧化氢氧化溴化物中充当催化剂前体,这在钒溴过氧化物酶的仿生学和有机化合物的合成中很重要 (Clague, Keder, & Butler, 1993)。它还用于钒催化的氧转移反应,证明了对过氧化物的活化和对溴化物、硫化物和烯烃等底物的选择性氧化是有效的 (Licini, Conte, Coletti, Miriam, & Zonta, 2011)。

生物化学:溴化二价钒因其在含钒酶(如溴过氧化物酶)中的作用而受到研究。研究包括调查酶中钒的配位及其与溴化物等底物的相互作用 (Christmann 等人,2004)。

药学研究:溴化二价钒等钒化合物因其作为药理剂的潜力而受到研究。由于它们具有抑制酶和模拟生物学作用的能力,因此已被建议用于治疗糖尿病和癌症等疾病 (Tsiani 和 Fantus,1997); (Pessoa, Etcheverry, & Gambino, 2014)。

安全和危害

属性

IUPAC Name |

vanadium(2+);dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.V/h2*1H;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJLOGNSKRVGAD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[V+2].[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

VBr2, Br2V |

Source

|

| Record name | vanadium(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(II)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437762 |

Source

|

| Record name | CTK4C5965 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium(II) bromide | |

CAS RN |

14890-41-6 |

Source

|

| Record name | Vanadium bromide (VBr2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14890-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CTK4C5965 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)